![molecular formula C19H15FN2O2 B2802456 N-(3-(4-fluorophenoxy)benzyl)nicotinamide CAS No. 1219902-19-8](/img/structure/B2802456.png)
N-(3-(4-fluorophenoxy)benzyl)nicotinamide
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Overview
Description
“N-(3-(4-fluorophenoxy)benzyl)nicotinamide” is a chemical compound . It’s a derivative of nicotinamide, which is an amide form of niacin or vitamin B3 . It’s important to note that the specific compound “N-(3-(4-fluorophenoxy)benzyl)nicotinamide” is not directly mentioned in the sources, but its related compounds have been studied extensively .
Scientific Research Applications
- Experimental Findings : In vitro studies revealed that this compound exhibits antibacterial properties against Gram-positive bacteria, including Enterococcus faecalis. It was identified as a promising inhibitor candidate against E. faecalis .
- Unique Aspect : NCBs interact with only a subset of NAD(P)/NAD(P)H-dependent enzymes, allowing access to orthogonal redox pathways .
- Structural Properties : Possesses essential pharmacophoric features for interacting with the catalytic pocket of VEGFR-2 .
Antibacterial and Antibiofilm Properties
Biocatalysis and Synthetic Nicotinamide Biomimetics
Antiangiogenic VEGFR-2 Inhibition
Vitamin B3 (Nicotinamide) Derivatives in Health and Disease
Dermatological Applications
Safety and Hazards
The safety data sheet for a related compound, “2-(4-Fluorophenoxy)benzyl alcohol”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in well-ventilated areas .
Mechanism of Action
Target of Action
The primary target of N-(3-(4-fluorophenoxy)benzyl)nicotinamide is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a key receptor in the VEGF signaling pathway, which plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This makes it a significant target in cancer treatment, as inhibiting angiogenesis can prevent tumor growth and metastasis .
Mode of Action
N-(3-(4-fluorophenoxy)benzyl)nicotinamide acts as an antiangiogenic VEGFR-2 inhibitor . It has the essential pharmacophoric structural properties to interact with the catalytic pocket of VEGFR-2 . By binding to this receptor, it inhibits the signaling pathway, thereby preventing angiogenesis .
Biochemical Pathways
The compound is involved in the NAD salvage pathway . This pathway is responsible for the synthesis of Nicotinamide Adenine Dinucleotide (NAD), a crucial coenzyme in redox reactions and a substrate for NAD-dependent enzymes . The rate-limiting enzyme in this pathway, Nicotinamide Phosphoribosyltransferase (NAMPT), catalyzes the condensation of Nicotinamide (NAM) and Phosphoribosyl Pyrophosphate (PRPP) into Nicotinamide Mononucleotide (NMN), which is then converted into NAD .
Result of Action
The inhibition of VEGFR-2 by N-(3-(4-fluorophenoxy)benzyl)nicotinamide leads to a decrease in angiogenesis . This can result in the prevention of tumor growth and metastasis, making it a potential therapeutic agent for cancer treatment .
properties
IUPAC Name |
N-[[3-(4-fluorophenoxy)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c20-16-6-8-17(9-7-16)24-18-5-1-3-14(11-18)12-22-19(23)15-4-2-10-21-13-15/h1-11,13H,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEQBKYFGYKIHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-fluorophenoxy)benzyl)nicotinamide |
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